N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-fluorobenzamide
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Overview
Description
N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-fluorobenzamide is a chemical compound known for its diverse applications in scientific research and industry. This compound features a morpholine ring, a chloro-substituted phenyl group, and a fluorobenzamide moiety, making it a versatile molecule in various chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-fluorobenzamide typically involves the reaction of 3-chloro-4-(morpholin-4-yl)aniline with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Substituted derivatives with different functional groups replacing the chloro or fluoro groups.
Oxidation and Reduction: Oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Hydrolysis: Carboxylic acid and amine derivatives.
Scientific Research Applications
N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-fluorobenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in studies involving enzyme inhibition, protein-ligand interactions, and cellular assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving abnormal cell proliferation and inflammation.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In cellular assays, it may modulate signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-[3-chloro-4-(morpholin-4-yl)phenyl]-N’-hydroxyimido formamide: A selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis, used in studies related to stroke and cerebral vasospasm.
Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer.
Uniqueness
N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C17H16ClFN2O2 |
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Molecular Weight |
334.8 g/mol |
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-4-fluorobenzamide |
InChI |
InChI=1S/C17H16ClFN2O2/c18-15-11-14(5-6-16(15)21-7-9-23-10-8-21)20-17(22)12-1-3-13(19)4-2-12/h1-6,11H,7-10H2,(H,20,22) |
InChI Key |
LDHXJYGJEQNKCT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
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